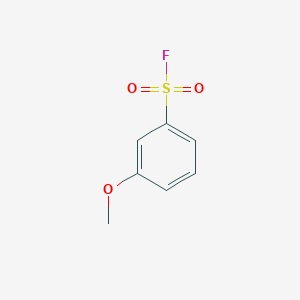

3-Methoxybenzenesulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVNAVGZAZZJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-26-0 | |

| Record name | 882670-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanism Studies of 3 Methoxybenzenesulfonyl Fluoride Analogs

Sulfur(VI) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its efficiency and bioorthogonality. This reaction involves the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile, forming a stable covalent bond. nih.gov The sulfonyl fluoride moiety, as seen in 3-Methoxybenzenesulfonyl fluoride, is a key player in this chemistry, offering a desirable combination of stability in aqueous environments and tunable reactivity.

Mechanistic Understanding of SuFEx Reactions

The mechanism of SuFEx reactions is a subject of ongoing investigation, with evidence pointing towards a nucleophilic substitution at the sulfur center. The reaction is often facilitated by catalysts such as tertiary amines (e.g., triethylamine), amidines (e.g., DBU), and phosphazenes (e.g., BEMP). nih.govnih.gov These catalysts are thought to activate the sulfonyl fluoride, making the sulfur atom more susceptible to nucleophilic attack. The relative electrophilicity of the sulfur core, often referred to as 'SuFExability', dictates the choice of catalyst, with stronger bases generally required for less reactive sulfonyl fluorides. nih.gov

The reaction can also be mediated by silyl ethers, where a silicon-based reagent activates the sulfonyl fluoride for exchange with an alcohol. The rate of these reactions can be influenced by the steric bulk of the silyl group, with smaller groups like trimethylsilyl ethers reacting more rapidly. nih.gov

Chemoselectivity and Promiscuity with Biological Nucleophiles

A hallmark of SuFEx chemistry is its remarkable chemoselectivity. Arylsulfonyl fluorides are generally stable to hydrolysis and exhibit selective reactivity towards specific nucleophiles, a crucial attribute for their application in complex biological systems. nih.govnih.gov While highly reactive towards certain amino acid residues, they show minimal off-target reactivity, making them valuable tools for protein modification and inhibitor design. nih.gov

However, the term "promiscuity" can also be used to describe their reactivity profile, as they are known to react with a range of nucleophilic amino acid side chains beyond the canonical serine, including threonine, lysine, tyrosine, cysteine, and histidine, depending on the specific protein microenvironment. nih.gov This promiscuity, when properly harnessed, allows for the targeting of a wider range of proteins.

Reactivity with Specific Nucleophiles

The utility of this compound and its analogs as chemical probes and covalent inhibitors stems from their ability to react with specific nucleophilic residues on proteins.

Reaction with Amino Acid Residues (Tyrosine, Threonine, Serine, Lysine, Cysteine, Histidine)

Sulfonyl fluorides have been shown to covalently modify several key amino acid residues within proteins. The specific residue targeted is often dictated by its accessibility and the presence of a favorable microenvironment that enhances its nucleophilicity.

| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Key Findings |

| Tyrosine | Forms stable sulfonate esters. | The phenolic hydroxyl group of tyrosine is a good nucleophile for SuFEx reactions, leading to the formation of a stable covalent bond. nih.gov |

| Threonine | Can be modified, similar to serine. | The secondary hydroxyl group of threonine can react with sulfonyl fluorides, though it is generally less reactive than serine. |

| Serine | A primary target for many sulfonyl fluoride inhibitors. | The hydroxyl group of serine, particularly when activated within the catalytic site of an enzyme, readily reacts with sulfonyl fluorides. nih.gov |

| Lysine | Reacts to form stable sulfonamides. | The primary amine of the lysine side chain is a potent nucleophile that forms a highly stable sulfonamide linkage with sulfonyl fluorides. nih.gov |

| Cysteine | Can be targeted, but the resulting adduct may be less stable. | While the thiol group of cysteine is a strong nucleophile, the resulting thiosulfonate ester can be susceptible to hydrolysis. rsc.org |

| Histidine | The imidazole ring can be targeted. | The nitrogen atoms of the histidine imidazole ring can act as nucleophiles, leading to covalent modification. nih.gov |

Derivatization Reactions with Various Substrates

Beyond their interactions with amino acids, sulfonyl fluorides like this compound can undergo derivatization reactions with a variety of other nucleophilic substrates. These reactions are crucial for the synthesis of more complex probes and molecular scaffolds.

The reaction of alkyl sulfonyl fluorides with phenols, for instance, can be efficiently catalyzed by superbases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in acetonitrile. researchgate.net Similarly, Michael-type addition reactions of substituted 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) with nucleophiles such as secondary amines, carboxylates, 1H-1,2,3-triazole, and halides proceed readily to generate a diverse range of β-substituted alkenyl sulfonyl fluorides. nih.govnih.gov These reactions often exhibit high stereoselectivity. nih.gov

Stability and Selectivity Profiles

The practical application of sulfonyl fluorides in chemical biology and drug discovery is critically dependent on their stability and selectivity.

Aryl sulfonyl fluorides, in general, exhibit greater thermal and hydrolytic stability compared to their sulfonyl chloride counterparts. nih.gov This enhanced stability is attributed to the strong S-F bond. nih.gov For instance, some aryl sulfonyl fluorides have been shown to be stable at elevated temperatures (e.g., 130°C) for several hours, whereas the corresponding sulfonyl chlorides decompose rapidly under the same conditions. nih.gov Furthermore, they are considerably more resistant to hydrolysis than alkyl derivatives. nih.gov The stability of sulfonyl fluorides can be influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups potentially increasing the electrophilicity of the sulfur center and thus its reactivity. nih.gov

The selectivity of sulfonyl fluorides for particular amino acid residues is a key determinant of their utility as targeted covalent probes. While they can react with multiple nucleophilic residues, the specific protein microenvironment plays a crucial role in dictating the site of modification. nih.gov This context-dependent reactivity allows for the development of highly selective probes and inhibitors. The balance between reactivity and stability is finely tuned, enabling these compounds to remain inert in the aqueous milieu of the cell until they encounter their intended protein target.

Hydrolytic Stability

Aryl sulfonyl fluorides, including this compound, are noted for their considerable stability towards hydrolysis when compared to other sulfonyl halides such as sulfonyl chlorides. This stability is largely attributed to the strong, highly polarized sulfur-fluorine (S-F) bond.

Research into the spontaneous hydrolysis of substituted benzenesulfonyl fluorides has shown that the nature of the substituent on the aromatic ring plays a crucial role in determining the rate of hydrolysis. Electron-withdrawing groups tend to accelerate hydrolysis, whereas electron-donating groups significantly retard it. In one study, the hydrolysis of benzenesulfonyl fluoride analogs with electron-donating substituents, such as a p-methoxy group, was found to be too slow to be practically measured under the experimental conditions. Given that the 3-methoxy group is also electron-donating through resonance, this compound is expected to exhibit very high hydrolytic stability in neutral or acidic aqueous solutions. This inherent stability makes sulfonyl fluorides robust functional groups that can withstand a variety of aqueous conditions, which is advantageous in both organic synthesis and chemical biology applications.

The stability of various substituted benzamide-sulfonyl fluorides in aqueous buffer has been studied, revealing that substitutions can significantly enhance stability. While some benzamide-sulfonyl fluoride compounds showed limited stability, others with different substitution patterns were found to be significantly more stable mdpi.com.

Table 1: Hydrolytic Stability of Selected Benzamide-Sulfonyl Fluorides in Aqueous Buffer

| Compound | Substituent Pattern | Stability in Buffer |

|---|---|---|

| 2 | Unsubstituted Benzamide | Limited |

| 7 | Substituted Benzamide | Significantly Increased |

| 8 | Substituted Benzamide | Significantly Increased |

| 9 | Substituted Benzamide | Significantly Increased |

| 10 | Benzyl-sulfonyl fluoride | Significantly Increased |

| 11 | Benzyl-sulfonyl fluoride | Significantly Increased |

Note: This table is illustrative of the effect of substitution on the stability of sulfonyl fluorides, based on findings from related structures mdpi.com.

Resistance to Reduction and Metal Catalysis

The sulfonyl fluoride group is exceptionally robust and resistant to many chemical transformations, including reduction and reactions involving transition-metal catalysis researchgate.net. The high strength of the S-F bond means that, unlike sulfonyl chlorides which can undergo reductive failure to yield S(IV) species, sulfonyl fluorides are generally stable under reducing conditions nih.gov. This resistance is a key feature that allows for the selective manipulation of other functional groups within a molecule without affecting the sulfonyl fluoride moiety.

Furthermore, the S-F bond is typically unreactive towards cleavage under the conditions of many transition-metal-catalyzed cross-coupling reactions researchgate.net. This inertness makes the sulfonyl fluoride group a valuable component in complex molecule synthesis, as it can be carried through multi-step reaction sequences that employ transition metal catalysts without being compromised. This stability contrasts with that of other sulfonyl halides, which can be more susceptible to cleavage. However, it is noteworthy that under specific, forcing conditions, aryl sulfonyl fluorides can act as electrophiles in Pd-catalyzed Suzuki–Miyaura cross-coupling reactions, demonstrating that their reactivity can be unlocked when desired researchgate.net.

Impact of Electronic and Steric Substituents on Reactivity

The reactivity of the sulfonyl fluoride group, particularly towards nucleophilic attack, is significantly influenced by the electronic and steric nature of the substituents on the aryl ring.

Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl fluoride group is modulated by the electronic properties of the substituents. Electron-withdrawing groups (EWGs) on the aromatic ring increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as the methoxy (B1213986) group in this compound, decrease the electrophilicity of the sulfur atom. The methoxy group, particularly when located at the meta position, exerts an electron-withdrawing inductive effect and a weaker electron-donating resonance effect compared to the para position. This modulation of reactivity is crucial in applications like covalent inhibition, where the reactivity of the sulfonyl fluoride "warhead" can be fine-tuned by altering the electronic properties of the aryl ring to achieve selective reaction with biological nucleophiles acs.org.

Studies on the nucleophilic substitution of arenesulfonyl chlorides have established a clear correlation between substituent electronic effects and reaction rates, often quantified by the Hammett equation. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ (rho) value is observed, indicating that the reaction is accelerated by electron-withdrawing substituents. A similar trend is expected for sulfonyl fluorides.

Steric Effects: Steric hindrance from bulky substituents, especially those in the ortho positions relative to the sulfonyl fluoride group, can impede the approach of a nucleophile to the sulfur center, thereby slowing down the reaction rate. However, research on the metabolic stability of aryl sulfonyl fluorides has revealed that both electronic and steric factors contribute to the stability of the S-F bond. In some cases, 2,4,6-trisubstituted aryl sulfonyl fluorides have shown the highest in vitro metabolic stability, suggesting that steric shielding can protect the sulfonyl fluoride group from enzymatic attack researchgate.net.

Table 2: Influence of Substituents on Aryl Sulfonyl Fluoride Reactivity

| Substituent Type | Position | Effect on Electrophilicity of Sulfur | Predicted Effect on Reaction Rate with Nucleophiles |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Meta, Para | Decrease | Decrease |

| Electron-Withdrawing (e.g., -NO₂) | Meta, Para | Increase | Increase |

Mechanistic Investigations of Related Transformations

Understanding the reaction mechanisms of sulfonyl fluorides is essential for harnessing their full potential in synthesis and chemical biology. This section focuses on the mechanistic aspects of their photochemical processes.

Photophysical Measurements and Photochemical Processes

Aryl sulfonyl fluorides can participate in photochemical reactions, often initiated by the absorption of light. While specific photophysical data such as absorption and emission maxima for this compound are not extensively documented in readily available literature, the general photochemical behavior of aryl sulfonyl fluorides has been a subject of recent investigation.

A significant area of study is the visible-light-induced activation of the S-F bond in Sulfur(VI) Fluoride Exchange (SuFEx) reagents, which include aryl sulfonyl fluorides. These methods are typically free of transition metals and rely on photoredox catalysis researchgate.netvipslib.comnih.gov. The general mechanism for these transformations involves the following key steps:

Excitation of a Photocatalyst: A photocatalyst absorbs visible light and is promoted to an excited state.

Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with the aryl sulfonyl fluoride. This reduction generates a radical anion.

S-F Bond Cleavage: The resulting radical anion is unstable and undergoes fragmentation, leading to the cleavage of the strong S-F bond to release a fluoride anion and generate an arylsulfonyl radical.

Radical Trapping: The highly reactive arylsulfonyl radical is then trapped by another species in the reaction mixture, such as an alkene, to form a new carbon-sulfur bond, ultimately leading to the formation of products like alkyl arylsulfones researchgate.net.

Experimental techniques such as electron paramagnetic resonance (EPR) spectroscopy have been used to confirm the formation of aryl and arylsulfonyl radicals during these photochemical processes mdpi.com. Luminescence quenching experiments can also provide evidence for the interaction between the excited photocatalyst and the sulfonyl fluoride substrate mdpi.com. These mechanistic studies are crucial for the development of new synthetic methods that leverage the unique reactivity of sulfonyl fluorides under photochemical conditions.

Applications in Chemical Biology and Biomedical Research

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. The 3-methoxybenzenesulfonyl fluoride (B91410) scaffold is particularly useful in this context. The methoxy (B1213986) group (-OCH3) and the sulfonyl fluoride (-SO2F) moiety each contribute distinct physicochemical properties that can be systematically modified. The methoxy group, a common substituent in many drugs, can influence ligand-target binding, metabolic stability, and other pharmacokinetic parameters. nih.gov The sulfonyl fluoride group provides a reactive handle that allows for the covalent modification of biological targets or the straightforward synthesis of derivative libraries.

The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com The sulfonyl fluoride motif, in particular, can be used as a connector in click chemistry reactions to assemble small molecules linked to proteins or nucleic acids. sigmaaldrich.comalkalisci.comsigmaaldrich.cn This provides a complementary approach to the more traditional use of amide or phosphate (B84403) linkers. sigmaaldrich.comalkalisci.com

The generation of chemical analogs is central to SAR studies. The 3-methoxybenzenesulfonyl fluoride molecule is an excellent starting point for creating a diverse library of related compounds. The sulfonyl fluoride group is a highly reactive electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles, such as amines, phenols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. cymitquimica.com

This reactivity allows medicinal chemists to systematically vary the substituents attached to the sulfonyl group and explore the resulting effects on biological activity. For instance, a series of fluorinated benzenesulfonamides were synthesized and studied to understand their structure-activity relationship as inhibitors of amyloid-β peptide aggregation, a process implicated in Alzheimer's disease. researchgate.net By creating a library of derivatives with different substitution patterns, researchers were able to identify the key structural features necessary for inhibitory activity. researchgate.net

Below is a conceptual table illustrating the generation of analogs from this compound.

| Reagent Class | Nucleophile (R-Nu) | Resulting Derivative | Potential Application |

| Amines | R-NH₂ | 3-Methoxybenzenesulfonamide | Enzyme Inhibition, Receptor Modulation |

| Alcohols/Phenols | R-OH | 3-Methoxybenzenesulfonate Ester | Prodrugs, Covalent Probes |

| Thiols | R-SH | 3-Methoxybenzenethiosulfonate | Covalent Modifiers |

This systematic derivatization enables a detailed exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Role in Medicinal Chemistry and Therapeutic Agent Development

The principles of SAR and analog generation directly feed into the development of new therapeutic agents. The this compound scaffold and its derivatives have been instrumental in the advancement of chemical probes and potential drug candidates.

A prominent example is the development of chemical probes to study cereblon (CRBN), a component of the E3 ubiquitin ligase complex that is the target of immunomodulatory drugs. rsc.org Researchers developed a sulfonyl fluoride-containing probe, EM12-SF, designed to covalently bind to a specific histidine residue within CRBN. rsc.org This covalent interaction allows for robust biochemical and cellular assays to probe CRBN function. rsc.org

Further SAR studies on this scaffold led to significant discoveries. By modifying the core structure, a derivative named EM364-SF was identified as a potent binder of CRBN. rsc.org This work culminated in the development of a reversible "molecular glue" called CPD-2743. rsc.org This optimized compound retained high binding affinity for CRBN and effectively induced the degradation of the neosubstrate IKZF1, similar to established molecular glues. rsc.org Crucially, however, CPD-2743 did not cause the degradation of SALL4, a protein linked to teratogenicity, highlighting its improved safety profile. rsc.org

The development of these cereblon modulators showcases the power of using a reactive scaffold like a sulfonyl fluoride to map binding interactions and systematically refine a molecule's properties to create a potential therapeutic agent with high potency and selectivity. rsc.org

Research Findings on Sulfonyl Fluoride-Based Cereblon Modulators

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| EM12-SF | Sulfonyl fluoride probe | Covalently engages a histidine residue in cereblon (CRBN). rsc.org |

| EM364-SF | Isoindoline with sulfonyl fluoride | Identified as a potent binder of CRBN. rsc.org |

| CPD-2743 | Reversible molecular glue | Retained cell-based CRBN binding and degraded neosubstrate IKZF1, but lacked SALL4 degradation activity. rsc.org |

Similarly, research into inhibitors for 12-lipoxygenase, an enzyme implicated in diabetes, thrombosis, and cancer, has utilized a related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov Through medicinal chemistry optimization, compounds with nanomolar potency and excellent selectivity were developed, demonstrating the therapeutic potential of the broader methoxy-benzenesulfonamide structural class. nih.gov

Applications in Organic Synthesis and Materials Science

Reagent in Organic Transformations

3-Methoxybenzenesulfonyl fluoride's reactivity is centered around the sulfonyl fluoride (B91410) functional group. This group can act as a precursor to other functionalities and as a reactive site for the formation of new chemical bonds.

While the broader class of sulfonyl fluorides has been investigated for deoxyfluorination reactions, where a hydroxyl group is replaced by a fluorine atom, specific applications of this compound in this context are not extensively documented in the literature. Reagents such as PyFluor and SulfoxFluor are more commonly cited for this purpose nih.govresearchgate.net. The general mechanism for deoxyfluorination by sulfonyl fluorides involves the activation of an alcohol, followed by nucleophilic attack of the fluoride ion.

The sulfonyl fluoride moiety of this compound serves as a robust electrophile, making it a valuable synthon for the synthesis of a variety of sulfonylated compounds. A primary application in this area is the synthesis of sulfonamides, which are important pharmacophores in medicinal chemistry. The reaction involves the nucleophilic attack of an amine on the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion.

Recent advancements have shown that the activation of sulfonyl fluorides with Lewis acids like calcium triflimide [Ca(NTf₂)₂] can significantly enhance their reactivity towards amines, allowing for the synthesis of sulfonamides under mild conditions nih.gov. This method is applicable to a wide range of sulfonyl fluorides and amines, suggesting its potential utility with this compound for the creation of diverse sulfonamide libraries nih.gov.

Table 1: Synthesis of Sulfonamides from Sulfonyl Fluorides

| Sulfonyl Fluoride | Amine | Product | Conditions | Reference |

|---|---|---|---|---|

| Aryl- and Alkylsulfonyl fluorides | Primary and secondary aliphatic amines | Corresponding sulfonamides | Ca(NTf₂)₂, t-amylOH | nih.gov |

| Phenylsulfonyl fluoride | Various amines | Corresponding sulfonamides | Ca(NTf₂)₂, t-amylOH | nih.gov |

The sulfonylation of anilines is a key transformation in organic synthesis, and sulfonyl fluorides are recognized as stable and modifiable reagents for this purpose. While traditional methods often require harsh conditions, recent developments have focused on milder, more efficient protocols. One such method involves the visible-light-mediated sulfonylation of anilines with sulfonyl fluorides cas.cn. This radical-based process allows for the construction of sulfonylated anilines under mild conditions. Although specific studies detailing the use of this compound in this particular reaction are not prominent, the general applicability of the method to various sulfonyl fluorides suggests its potential.

Another approach to sulfonamide synthesis from sulfonyl fluorides and amines involves catalysis with calcium triflimide, which activates the sulfonyl fluoride towards nucleophilic attack nih.govtheballlab.com. This method has been shown to be effective for a broad range of electronically and sterically diverse sulfonyl fluorides and amines nih.gov.

Design of Functional Molecules and Materials

The unique reactivity of the sulfonyl fluoride group in this compound makes it an excellent component for the design and synthesis of functional molecules and materials, particularly through the principles of click chemistry.

The sulfonyl fluoride motif is increasingly recognized as a valuable connector in the assembly of complex molecular architectures. sigmaaldrich.comalkalisci.com Specifically, it participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a new generation of click chemistry that allows for the reliable formation of strong covalent bonds. sigmaaldrich.comnih.gov This "connective chemistry" is finding broad utility in chemical synthesis, materials science, and chemical biology. sigmaaldrich.com The sulfonyl fluoride group can be used to link small molecules to biomolecules such as proteins and nucleic acids. sigmaaldrich.comalkalisci.com

Table 2: Properties of this compound Relevant to its Role as a Molecular Connector

| Property | Value | Reference |

|---|---|---|

| CAS Number | 882670-26-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₇FO₃S | sigmaaldrich.com |

| Molecular Weight | 190.19 g/mol | sigmaaldrich.com |

The SuFEx reaction, utilizing sulfonyl fluorides like this compound, provides a powerful tool for the development of chemical linkers. sigmaaldrich.comnih.gov This approach offers a complementary strategy to more traditional linking methods that rely on amide or phosphate (B84403) groups. sigmaaldrich.comalkalisci.com The stability of the sulfonyl fluoride group, combined with its selective reactivity under specific catalytic conditions, allows for the precise and robust connection of different molecular components. sigmaaldrich.com This has significant implications for the development of functional probes, and other complex molecular systems where precise connectivity is crucial. nih.gov

Derivatization Reagents in Analytical Chemistry

In the field of analytical chemistry, derivatization is a crucial technique employed to modify an analyte to enhance its suitability for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process typically involves a chemical reaction that converts the target compound into a derivative with improved properties for separation and detection. These enhancements can include increased volatility for GC analysis, the introduction of a chromophore or fluorophore for UV or fluorescence detection in HPLC, or improved ionization efficiency for mass spectrometry (MS).

The sulfonyl fluoride functional group is known for its reactivity towards nucleophiles, a characteristic that is fundamental to its use in other areas of chemical science. For instance, the sulfonyl fluoride moiety serves as a reactive handle in the field of "click chemistry," where it is used to connect small molecules to biological macromolecules such as proteins or nucleic acids. This application, however, is geared towards chemical biology and organic synthesis rather than traditional analytical derivatization for quantification.

While the reactivity of the sulfonyl fluoride group suggests a theoretical potential for derivatizing nucleophilic functional groups (e.g., amines, phenols) for analytical purposes, published methods and validated analytical procedures employing this compound for such applications are not documented in the provided search results. The development and validation of a derivatization method would require extensive research to determine optimal reaction conditions (e.g., temperature, time, pH, and solvent), the stability of the resulting derivatives, and the method's performance characteristics such as linearity, recovery, and limits of detection. Without such studies, the utility of this compound as a reliable derivatization reagent in analytical chemistry remains undemonstrated.

Further research would be necessary to explore and potentially establish the role of this compound as a derivatization reagent, including the characterization of its reaction products with various analytes and the development of robust analytical methods.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3-Methoxybenzenesulfonyl fluoride (B91410), offering precise insights into its molecular structure through the analysis of proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C) nuclei.

The ¹H NMR spectrum of 3-Methoxybenzenesulfonyl fluoride, recorded in deuterated chloroform (CDCl₃), displays distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The analysis reveals four signals in the aromatic region and a singlet for the methoxy group. acs.org

A detailed breakdown of the proton signals is provided in the table below. acs.org The aromatic signals include a doublet at δ 7.60, a doublet of doublets at δ 7.53, a multiplet at δ 7.48, and another doublet of doublets at δ 7.29. acs.org The methoxy group appears as a sharp singlet at δ 3.90, integrating to three protons. acs.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.60 | d (doublet) | 8 | 1H | Aromatic H |

| 7.53 | dd (doublet of doublets) | 8, 1 | 1H | Aromatic H |

| 7.48 | m (multiplet) | - | 1H | Aromatic H |

| 7.29 | dd (doublet of doublets) | 8, 2 | 1H | Aromatic H |

| 3.90 | s (singlet) | - | 3H | -OCH₃ |

The ¹⁹F NMR spectrum is a simple yet definitive tool for confirming the presence of the sulfonyl fluoride group. For this compound in CDCl₃, the spectrum shows a single signal. acs.org

| Chemical Shift (δ) ppm | Multiplicity | Integration |

| 65.57 | s (singlet) | 1F |

This singlet at approximately δ 65.57 ppm is characteristic of a fluorine atom attached to a sulfonyl group in an aromatic system. acs.org

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The spectrum for this compound shows signals for the six aromatic carbons and the single methoxy carbon. acs.org The carbon attached to the fluorine atom exhibits splitting due to C-F coupling. acs.org

| Chemical Shift (δ) ppm | Coupling Information | Assignment |

| 160.2 | - | Aromatic C-O |

| 133.9 | d, J = 24 Hz | Aromatic C-S |

| 130.7 | - | Aromatic C-H |

| 122.1 | - | Aromatic C-H |

| 120.5 | - | Aromatic C-H |

| 112.7 | - | Aromatic C-H |

| 55.8 | - | -OCH₃ |

Note: The source data indicates a doublet for the signal at 133.9 ppm, which corresponds to the carbon atom bonded to the sulfonyl fluoride group. acs.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental formula of this compound.

High-resolution mass spectrometry provides a highly accurate mass measurement, which serves as a powerful confirmation of the compound's elemental composition (C₇H₇FO₃S). acs.org Using Fast Atom Bombardment (FAB) with a magnetic sector analyzer, the molecular ion ([M]⁺) was observed. acs.org

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 190.0100 | 190.0126 |

The close correlation between the calculated and experimentally found mass-to-charge ratio confirms the molecular formula of the compound. acs.org

Electrospray ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly well-suited for analyzing organic molecules. wikipedia.orglibretexts.org The process uses electrical energy to transfer ions from a solution into the gas phase for analysis. nih.gov A key advantage of ESI-MS is that it typically generates very little to no fragmentation of the analyte molecule. wikipedia.org This allows for the clear observation of the molecular ion or, more commonly, a pseudo-molecular ion such as the protonated molecule ([M+H]⁺). nih.govnih.gov This makes it a valuable method for confirming the molecular weight of compounds like sulfonyl fluorides. wikipedia.orglibretexts.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for the characterization of this compound, providing valuable information about its molecular structure and the presence of specific functional groups. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The primary functional groups present in this compound are the sulfonyl fluoride (-SO₂F) group, the methoxy (-OCH₃) group, and the substituted benzene (B151609) ring. Each of these groups gives rise to characteristic absorption bands in the IR spectrum.

The sulfonyl group (S=O) exhibits strong asymmetric and symmetric stretching vibrations. For arylsulfonamides, these bands typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.com. The carbon-fluorine (C-F) stretching vibration from the sulfonyl fluoride moiety is expected to produce a strong band, generally in the 1400-1000 cm⁻¹ region libretexts.org.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, and C=C stretching vibrations within the aromatic ring, which are observed in the 1600-1400 cm⁻¹ region vscht.cz. The substitution pattern on the benzene ring also influences the spectrum, giving rise to characteristic overtone and combination bands in the 2000-1665 cm⁻¹ region and out-of-plane (oop) C-H bending bands vscht.cz.

The methoxy group contributes to the spectrum with its own characteristic vibrations. The C-O stretching vibrations in anisole, a related compound, are observed as two distinct bands, an asymmetrical stretch at approximately 1250 cm⁻¹ and a symmetrical stretch around 1040 cm⁻¹ bartleby.com. The C-H stretching of the methyl group in anisole is typically observed around 2955 cm⁻¹ and 3003 cm⁻¹ researchgate.net.

Based on the analysis of related compounds, a representative table of the expected IR absorption bands for this compound can be compiled.

Table 1: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | -CH₃ Stretch |

| 1600-1450 | Medium to Strong | Aromatic C=C Stretch |

| 1350-1310 | Strong | Asymmetric S=O Stretch |

| 1260-1240 | Strong | Asymmetric C-O-C Stretch |

| 1190-1140 | Strong | Symmetric S=O Stretch |

| 1050-1020 | Strong | Symmetric C-O-C Stretch |

| 800-700 | Strong | S-F Stretch |

Other Spectroscopic Techniques in Related Research

Fluorogenic probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, in this case, the fluoride ion. These probes are valuable tools in various fields, including environmental monitoring and biological imaging. The design of these probes often relies on specific chemical reactions that are triggered by the presence of fluoride ions, leading to a "turn-on" or "turn-off" fluorescence response.

Several mechanisms are employed in the design of fluorogenic probes for fluoride detection, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), fluorescence resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT) nih.gov. A common strategy involves the use of a fluoride-labile protecting group, such as a silyl ether, attached to a fluorophore. The high affinity of fluoride for silicon triggers the cleavage of the Si-O bond, releasing the free fluorophore and causing a significant change in fluorescence. For instance, a probe based on 4-methylumbelliferyl tert-butyldimethylsilyl ether demonstrated high sensitivity and selectivity for fluoride ions, with the cleavage of the Si-O bond leading to the release of the highly fluorescent 4-methylumbelliferone nih.gov.

Research has also explored the use of sulfonyl-containing compounds in the development of fluorogenic probes. A study reported a tetraphenylethene (TPE)-based probe with a p-nitrobenzenesulfonyl moiety for sensing fluoride ions. The detection mechanism is based on the fluoride-induced cleavage of the sulfonyl ester bond, which in turn induces aggregation-induced emission (AIE) of the TPE core rsc.org. Another approach utilized a DPF (a latent coumarin reporter with a 4-(tert-butyldiphenylsilyloxy) trigger group) as a sensitive sensor for fluoride ions released from the reaction of sulfonyl fluoride probes with a tyrosine surrogate mdpi.com. The fluoride ions induce the removal of the silyl protecting group, leading to a fluorogenic response mdpi.com.

The development of near-infrared (NIR) fluorescent probes is of particular interest for biological applications due to deeper tissue penetration and reduced background fluorescence. One such probe, based on a BODIPY core with a pinacol borate recognition moiety, was shown to detect fluoride ions in aqueous solutions and living cells with a turn-on NIR fluorescence response acs.org.

Table 2: Mechanisms of Fluorogenic Probes for Fluoride Ion Detection

| Mechanism | Description |

| Photoinduced Electron Transfer (PET) | Modulation of electron transfer from a donor to a fluorophore upon analyte binding. |

| Intramolecular Charge Transfer (ICT) | Alteration of the charge distribution within the probe molecule upon interaction with the analyte, affecting the emission wavelength. |

| Fluorescence Resonance Energy Transfer (FRET) | Changes in the energy transfer efficiency between a donor and an acceptor fluorophore in the presence of the analyte. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte-induced modulation of the proton transfer process in the excited state, leading to changes in fluorescence. |

Advanced Spectroscopic Methods for Chemical Research

A variety of advanced spectroscopic techniques are employed in chemical research to provide detailed information about the structure, composition, and properties of molecules.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a versatile technique used for both qualitative and quantitative analysis of compounds containing chromophores, such as aromatic rings and double bonds solubilityofthings.comsemanticscholar.orgwepub.org. It is based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, UV-Vis spectroscopy can be used to identify the presence of the benzene ring and to study factors influencing its electronic environment azom.com. The technique is also valuable for monitoring reaction kinetics and determining the concentration of substances in solution solubilityofthings.comresearchgate.net.

X-ray Diffraction (XRD): X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the crystal structures of various sulfonyl fluoride-containing compounds. For example, X-ray crystallography has been used to confirm the covalent modification of tyrosine residues in proteins by aryl sulfonyl fluoride electrophiles and to understand the binding modes of sulfonyl fluoride-based inhibitors to their target proteins acs.org. It has also been used to determine the stereochemistry of products from reactions involving chiral sulfonyl fluorides researchgate.net.

X-ray Fluorescence (XRF): X-ray fluorescence is a non-destructive analytical technique used to determine the elemental composition of materials carleton.edu. It is particularly useful for the analysis of sulfur in various matrices, including organic compounds and geological materials researchgate.netlabtorg.kzresearchgate.netcambridge.org. The method involves irradiating a sample with X-rays, which causes the atoms in the sample to emit characteristic fluorescent X-rays. The energy and intensity of these emitted X-rays are used to identify and quantify the elements present.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for elemental analysis, capable of detecting metals and several non-metals at very low concentrations. While direct determination of fluorine by ICP-MS can be challenging due to its high ionization potential, various indirect methods have been developed. One approach involves monitoring the BaF⁺ ion in the plasma when a barium-containing solution is introduced along with the fluorine-containing sample nih.govacs.org. Another method utilizes electrothermal vaporization (ETV) for sample introduction to enhance the ionization efficiency of fluorine rsc.org. These techniques allow for the accurate quantification of fluorine in a variety of samples.

Table 3: Overview of Advanced Spectroscopic Methods

| Technique | Principle | Application in Chemical Research |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a sample, corresponding to electronic transitions. | Qualitative and quantitative analysis of compounds with chromophores, reaction kinetics. |

| X-ray Diffraction (XRD) | Determines the arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays passing through it. | Elucidation of molecular structures and solid-state packing. |

| X-ray Fluorescence (XRF) | Identifies and quantifies elements in a sample based on the characteristic fluorescent X-rays they emit when excited by a primary X-ray source. | Elemental analysis, particularly for sulfur and other elements. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionizes a sample in an inductively coupled plasma and then separates and detects the ions based on their mass-to-charge ratio. | Highly sensitive elemental analysis, including the determination of fluorine. |

Computational and Theoretical Studies

Theoretical Investigations of Reaction Mechanisms and Catalysis

Detailed theoretical investigations focused exclusively on the reaction mechanisms and catalysis for the synthesis of 3-Methoxybenzenesulfonyl fluoride (B91410) are not extensively documented in publicly available research. However, computational studies on the formation of benzenesulfonyl fluorides and the reactivity of substituted benzenes provide a solid framework for understanding the underlying principles.

Research into the synthesis of benzenesulfonyl fluorides, for instance through the oxidation of carbamothioate-protected thiophenols using Selectfluor™, has been supported by Density Functional Theory (DFT) calculations. nih.govrsc.org These studies elucidate a step-wise reaction pathway and suggest that the energy barriers for key fluorination and hydrolysis steps are low, accounting for the efficiency of such transformations. nih.gov While these calculations were performed on a different system, the principles of S-F bond formation are broadly applicable.

Furthermore, computational studies on electrophilic aromatic substitution reactions of monosubstituted benzenes offer insights into how the methoxy (B1213986) group influences the reactivity of the aromatic ring, a key factor in the synthesis of 3-Methoxybenzenesulfonyl fluoride from its precursors. nih.gov These studies analyze how different substituents direct incoming electrophiles and affect the reaction's energy barrier. The methoxy group is known to be an ortho-, para-director, which is a critical consideration in synthetic strategies. The electrostatic interactions are often found to be the dominant factor in determining the energy barrier for these reactions. nih.gov

While a dedicated theoretical study on the catalysis of reactions involving this compound is not available, the general principles of catalysis for the formation of aryl sulfonyl fluorides have been a subject of interest.

Molecular Design and Modeling for Diverse Applications

The sulfonyl fluoride moiety is a key functional group in the realm of chemical biology and drug discovery, often referred to as a "warhead" in the design of covalent inhibitors. nih.gov The unique reactivity of the S-F bond allows for the formation of stable covalent bonds with specific amino acid residues in proteins. nih.gov this compound, as a member of this class, is a valuable building block in the design of such molecules.

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" tool. eurekalert.orgasu.edu This methodology allows for the efficient and reliable formation of covalent linkages, and sulfonyl fluorides are central to this chemistry. eurekalert.orgasu.edujk-sci.comnih.gov Theoretical and structural analyses of SuFEx probes have revealed how the protein's microenvironment can influence the reactivity of the sulfonyl fluoride group. nih.gov For instance, the presence of nearby basic residues can enhance the reactivity towards tyrosine residues by facilitating deprotonation. nih.gov

In the context of molecular design, the 3-methoxy group on the benzene (B151609) ring of this compound is expected to modulate the electronic properties of the sulfonyl fluoride "warhead." This, in turn, can influence its reactivity and selectivity towards target proteins. Computational modeling can be employed to predict these effects and to rationally design probes and drug candidates with desired properties. The stability of the sulfonyl fluoride group to hydrolysis and reduction makes it an attractive component for creating robust molecular probes and potential therapeutics. eurekalert.org

Table 1: Computational Chemistry Insights into Sulfonyl Fluoride Reactivity

| Computational Method | Focus of Study | Key Findings | Reference |

| DFT Calculations | Mechanism of benzenesulfonyl fluoride synthesis | Elucidation of a low-energy, step-wise pathway for S-F bond formation. | nih.gov |

| Information-Theoretic Approach in DFT | Reactivity in electrophilic aromatic substitution | Electrostatic interactions are dominant in determining reaction energy barriers. | nih.gov |

| Structural Analysis and Modeling | SuFEx chemical probes | The protein microenvironment dictates the reactivity of the sulfonyl fluoride warhead. | nih.gov |

Table 2: Applications of Sulfonyl Fluorides in Molecular Design

| Application Area | Role of Sulfonyl Fluoride | Design Considerations | Reference |

| Covalent Inhibitors | "Warhead" for targeting amino acid residues | Tuning reactivity and selectivity through substitution on the aryl ring. | nih.gov |

| Chemical Biology Probes | Covalent labeling of proteins for target validation | Incorporation of reporter tags via SuFEx click chemistry. | nih.gov |

| Drug Discovery | Building block for novel therapeutics | Stability and predictable reactivity of the S-F bond. | eurekalert.orgnih.gov |

Q & A

Q. What are the primary synthetic routes for preparing 3-methoxybenzenesulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorination of 3-methoxybenzenesulfonyl chloride (CAS 10130-74-2) using fluoride sources like KF or tetrabutylammonium fluoride (TBAF). Reaction optimization includes controlling temperature (20–40°C), solvent selection (e.g., DMF or acetonitrile), and monitoring reaction progress via TLC or NMR to avoid over-fluorination. Proper quenching and purification (e.g., column chromatography) are critical to isolate the product .

- Safety Note : Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat) due to volatile reagents and potential irritancy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent hydrolysis or degradation .

- PPE : Use nitrile gloves, chemical-resistant goggles, and lab coats. Install local exhaust ventilation to minimize inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste contractors .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR (¹H/¹³C): Confirm methoxy (-OCH₃) and sulfonyl fluoride (-SO₂F) groups.

- FT-IR : Detect characteristic S=O (1350–1200 cm⁻¹) and S-F (800–750 cm⁻¹) stretches .

- HPLC/MS : Assess purity (>95%) and rule out chloride impurities from incomplete fluorination .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl fluoride group (-SO₂F) acts as a "click" electrophile due to its high electrophilicity and stability under physiological conditions. Computational studies (DFT calculations) can model transition states to predict reactivity with amines or thiols. Experimental validation includes kinetic assays under varied pH and temperature to map activation energy barriers .

Q. How do structural modifications (e.g., substituent position on the benzene ring) influence the compound’s stability and bioactivity?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., 2- or 4-methoxy derivatives) and compare stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).

- Bioactivity Screening : Test inhibitory activity against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic assays. Meta-substituted methoxy groups may enhance target selectivity due to steric and electronic effects .

Q. What strategies mitigate contradictions in reported solubility and reactivity data for this compound?

- Methodological Answer :

- Data Reconciliation : Systematically test solubility in aprotic (DMSO, THF) vs. protic (MeOH, H₂O) solvents. Contradictions may arise from trace moisture or impurities.

- Standardized Protocols : Use anhydrous solvents and Karl Fischer titration to quantify water content. Cross-validate reactivity assays (e.g., fluorination efficiency) with internal controls .

Q. How can this compound be applied in proteomics or activity-based protein profiling (ABPP)?

- Methodological Answer :

- ABPP Workflow : Label active serine hydrolases by incubating cell lysates with the compound, followed by click chemistry conjugation to biotin-azide for streptavidin pull-down and LC-MS/MS identification.

- Optimization : Adjust concentration (10–100 µM) and incubation time (1–4 hrs) to balance labeling efficiency and non-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.